Cas no 1542013-07-9 (Benzene, 4-(chloromethoxy)-1,2-dimethyl-)
Benzene, 4-(chloromethoxy)-1,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 4-(chloromethoxy)-1,2-dimethyl-
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- Inchi: 1S/C9H11ClO/c1-7-3-4-9(11-6-10)5-8(7)2/h3-5H,6H2,1-2H3
- InChI Key: KOCQFIDLZRNCPH-UHFFFAOYSA-N
- SMILES: C1(C)=CC=C(OCCl)C=C1C
Benzene, 4-(chloromethoxy)-1,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646262-1.0g |
4-(CHLOROMETHOXY)-1,2-DIMETHYLBENZENE |
1542013-07-9 | 1.0g |
$574.0 | 2023-03-04 | ||
| Enamine | EN300-646262-2.5g |
4-(CHLOROMETHOXY)-1,2-DIMETHYLBENZENE |
1542013-07-9 | 2.5g |
$1189.0 | 2023-03-04 | ||
| Enamine | EN300-646262-5.0g |
4-(CHLOROMETHOXY)-1,2-DIMETHYLBENZENE |
1542013-07-9 | 5.0g |
$1507.0 | 2023-03-04 | ||
| Enamine | EN300-646262-10.0g |
4-(CHLOROMETHOXY)-1,2-DIMETHYLBENZENE |
1542013-07-9 | 10.0g |
$1895.0 | 2023-03-04 |
Benzene, 4-(chloromethoxy)-1,2-dimethyl- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Benzene, 4-(chloromethoxy)-1,2-dimethyl-
Benzene, 4-(chloromethoxy)-1,2-dimethyl-
Benzene, 4-(chloromethoxy)-1,2-dimethyl- (CAS No. 1542013-07-9) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its benzene ring substituted with a chloromethoxy group at the para position and two methyl groups at the ortho positions. The combination of these substituents imparts distinctive chemical properties, making it a valuable component in numerous applications.
The synthesis of Benzene, 4-(chloromethoxy)-1,2-dimethyl- involves a multi-step process that typically begins with the chlorination of toluene derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. Researchers have also explored the use of microwave-assisted techniques to accelerate the reaction process, further enhancing the scalability of this compound's production.
One of the most notable applications of Benzene, 4-(chloromethoxy)-1,2-dimethyl- is in the field of polymer science. Its ability to act as a crosslinking agent has been exploited in the development of advanced polymeric materials with enhanced mechanical and thermal properties. For instance, studies have shown that incorporating this compound into epoxy resins can significantly improve their resistance to environmental stress cracking and increase their service life under harsh conditions.
In addition to its role in materials science, Benzene, 4-(chloromethoxy)-1,2-dimethyl- has found utility in pharmaceutical research. Its unique reactivity makes it a promising candidate for drug delivery systems. Recent investigations have focused on its ability to serve as a carrier for hydrophobic drugs, leveraging its lipophilic nature to enhance drug solubility and bioavailability. This property has opened new avenues for developing targeted therapies with improved efficacy.
The chemical stability of Benzene, 4-(chloromethoxy)-1,2-dimethyl- under various conditions has been extensively studied. Research indicates that it exhibits excellent thermal stability up to 250°C and is resistant to oxidative degradation under normal storage conditions. These characteristics make it suitable for use in high-temperature industrial processes and long-term storage applications.
From an environmental perspective, understanding the fate and transport of Benzene, 4-(chloromethoxy)-1,2-dimethyl- in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have employed advanced computational models to predict its behavior in aquatic environments. These models suggest that while the compound has moderate aqueous solubility (approximately 5 mg/L), it tends to adsorb strongly onto organic matter, limiting its mobility in soil and sediment environments.
Looking ahead, the demand for Benzene, 4-(chloromethoxy)-1,2-dimethyl- is expected to grow as new applications continue to emerge across diverse industries. Its compatibility with existing manufacturing processes and its ability to enhance product performance make it an attractive option for both academic researchers and industrial developers.
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